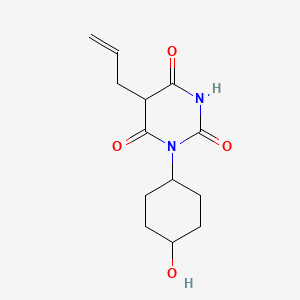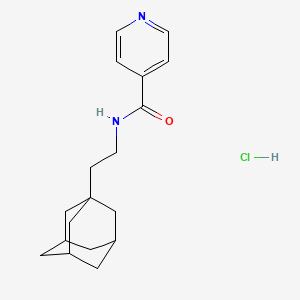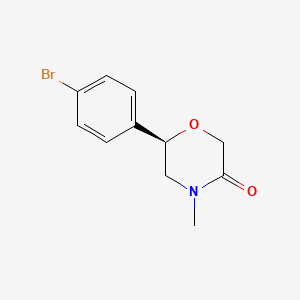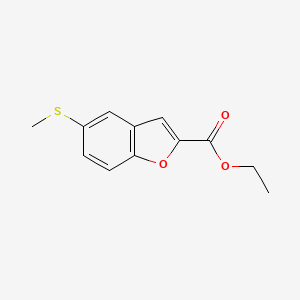
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid is a barbiturate derivative with a unique chemical structure that includes an allyl group and a hydroxycyclohexyl group.
Métodos De Preparación
The synthesis of 5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid typically involves the reaction of barbituric acid with allyl bromide and 4-hydroxycyclohexylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Análisis De Reacciones Químicas
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives and other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology and psychiatry.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction is similar to other barbiturates, which modulate the activity of GABA receptors and influence neuronal excitability .
Comparación Con Compuestos Similares
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid can be compared to other barbiturate derivatives such as:
Phenobarbital: Known for its anticonvulsant properties.
Secobarbital: Used as a short-acting sedative.
Thiopental: Commonly used as an anesthetic agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .
Propiedades
Número CAS |
4256-27-3 |
|---|---|
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1-(4-hydroxycyclohexyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O4/c1-2-3-10-11(17)14-13(19)15(12(10)18)8-4-6-9(16)7-5-8/h2,8-10,16H,1,3-7H2,(H,14,17,19) |
Clave InChI |
UPDYLGKTEALMFT-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)








![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)


